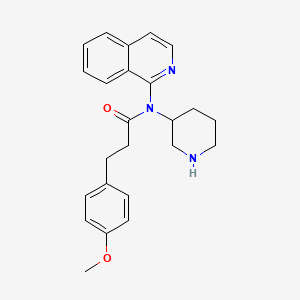
N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of R-IMPP involves the synthesis of the full-length and truncation mutants of the compound. Huh7 cells are plated at 150,000 cells per well and transfected with these mutants. After 24 hours, the cells are treated with 30 micromolar R-IMPP. At 48 hours post-transfection, the cells are washed three times with TBS + 2 milligrams per milliliter BSA and lysed with 100 microliters of RIPA buffer per well .
Industrial Production Methods: The industrial production of R-IMPP involves large-scale synthesis and purification processes to ensure high purity and consistency. The compound is typically stored as a powder at -20°C for up to three years or at 4°C for up to two years .
化学反応の分析
Types of Reactions: R-IMPP undergoes various chemical reactions, including:
Oxidation: R-IMPP can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: R-IMPP can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of R-IMPP .
科学的研究の応用
R-IMPP has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PCSK9 and its effects on LDL-C uptake.
Medicine: Explored for its potential to lower LDL-C levels and reduce the risk of cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting PCSK9 and related pathways
作用機序
R-IMPP exerts its effects by selectively binding to human ribosomes and causing transcript-dependent inhibition of PCSK9 translation. This mechanism involves the targeting of the 80S ribosome, which inhibits the translation of PCSK9 protein without affecting its transcription or degradation . This unique mechanism opens new avenues for the development of drugs that modulate the activity of target proteins by inhibiting eukaryotic translation .
類似化合物との比較
PF-06446846 hydrochloride: Another inhibitor of PCSK9 secretion.
SBC-115076: A potent inhibitor of PCSK9 with similar bioactivity.
TUG-891: A compound with similar structural features and inhibitory effects on PCSK9
Uniqueness of R-IMPP: R-IMPP is unique in its ability to selectively bind to human ribosomes and inhibit PCSK9 translation without affecting other cellular processes. This selective binding makes it a valuable tool for studying the regulation of PCSK9 and its role in lipid metabolism .
特性
分子式 |
C24H27N3O2 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
N-isoquinolin-1-yl-3-(4-methoxyphenyl)-N-piperidin-3-ylpropanamide |
InChI |
InChI=1S/C24H27N3O2/c1-29-21-11-8-18(9-12-21)10-13-23(28)27(20-6-4-15-25-17-20)24-22-7-3-2-5-19(22)14-16-26-24/h2-3,5,7-9,11-12,14,16,20,25H,4,6,10,13,15,17H2,1H3 |
InChIキー |
OKTGXQMSOIQCTJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCC(=O)N(C2CCCNC2)C3=NC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


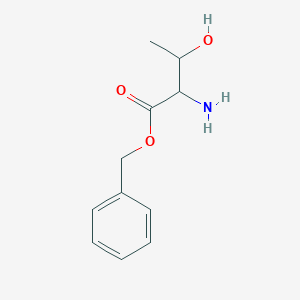
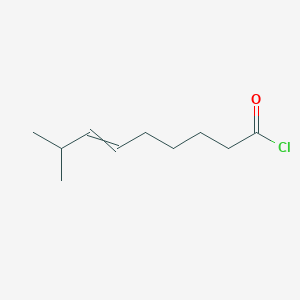
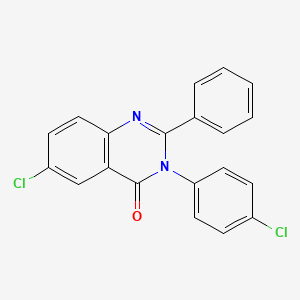
![1-Butyl-2-[2-[3-[2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-6-chlorobenzo[cd]indole;tetrafluoroborate](/img/structure/B15157811.png)
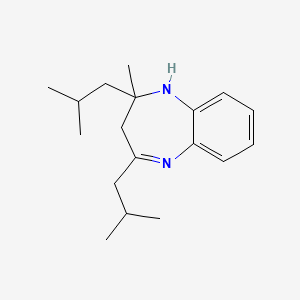
![5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15157823.png)
![4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B15157837.png)

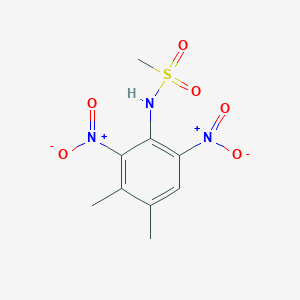
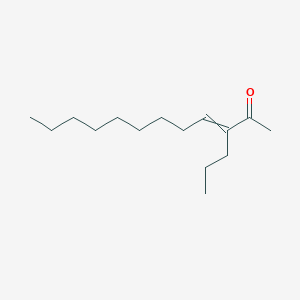
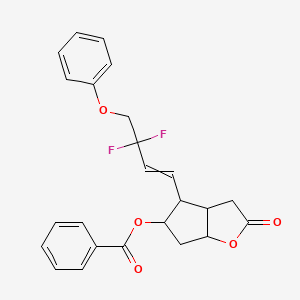
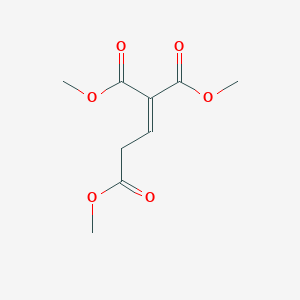
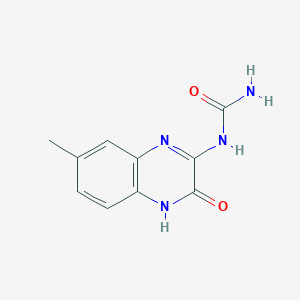
![N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B15157894.png)
